- The stereochemistry of addition of trialkylammonium and pyridinium tetrafluoroborate salts to activated acetylenes. Preparation of novel dienophiles for Diels-Alder reactionsJournal of the American Chemical Society, 1988, 110(12), 3965-9,
Cas no 96088-62-9 (propan-2-yl prop-2-ynoate)

propan-2-yl prop-2-ynoate structure
Produktname:propan-2-yl prop-2-ynoate
propan-2-yl prop-2-ynoate Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 2-Propynoic acid, 1-methylethyl ester
- propan-2-yl prop-2-ynoate
- PROPIOLIC ACID ISO-PROPYL ESTER
- 1-Methylethyl 2-propynoate (ACI)
- Propiolic acid, isopropyl ester (6CI)
- Isopropyl 2-propynoate
- Isopropyl acetylenecarboxylate
- Isopropyl propiolate
- Isopropyl propynoate
-
- MDL: MFCD23844325
- Inchi: 1S/C6H8O2/c1-4-6(7)8-5(2)3/h1,5H,2-3H3
- InChI-Schlüssel: OXXHZTDBNXEEFU-UHFFFAOYSA-N
- Lächelt: O=C(OC(C)C)C#C
Berechnete Eigenschaften
- Genaue Masse: 112.052429g/mol
- Oberflächenladung: 0
- XLogP3: 1.4
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Anzahl drehbarer Bindungen: 2
- Monoisotopenmasse: 112.052429g/mol
- Monoisotopenmasse: 112.052429g/mol
- Topologische Polaroberfläche: 26.3Ų
- Schwere Atomanzahl: 8
- Komplexität: 127
- Isotopenatomanzahl: 0
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Anzahl kovalent gebundener Einheiten: 1
Experimentelle Eigenschaften
propan-2-yl prop-2-ynoate Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-178990-0.5g |
propan-2-yl prop-2-ynoate |
96088-62-9 | 94% | 0.5g |
$601.0 | 2023-09-19 | |
TRC | N756785-50mg |
propan-2-yl prop-2-ynoate |
96088-62-9 | 50mg |
$ 185.00 | 2022-06-02 | ||
Enamine | EN300-178990-2.5g |
propan-2-yl prop-2-ynoate |
96088-62-9 | 94% | 2.5g |
$1509.0 | 2023-09-19 | |
Aaron | AR005WA9-250mg |
2-Propynoic acid, 1-methylethyl ester |
96088-62-9 | 98% | 250mg |
$187.00 | 2025-01-23 | |
Aaron | AR005WA9-1g |
2-Propynoic acid, 1-methylethyl ester |
96088-62-9 | 98% | 1g |
$533.00 | 2025-01-23 | |
1PlusChem | 1P005W1X-1g |
2-Propynoic acid, 1-methylethyl ester |
96088-62-9 | 95% | 1g |
$992.00 | 2025-02-21 | |
A2B Chem LLC | AC74021-50mg |
2-Propynoic acid, 1-methylethyl ester |
96088-62-9 | 95% | 50mg |
$224.00 | 2024-07-18 | |
A2B Chem LLC | AC74021-1g |
2-Propynoic acid, 1-methylethyl ester |
96088-62-9 | 95% | 1g |
$846.00 | 2024-07-18 | |
A2B Chem LLC | AC74021-2.5g |
2-Propynoic acid, 1-methylethyl ester |
96088-62-9 | 95% | 2.5g |
$1624.00 | 2024-07-18 | |
TRC | N756785-10mg |
propan-2-yl prop-2-ynoate |
96088-62-9 | 10mg |
$ 50.00 | 2022-06-02 |
propan-2-yl prop-2-ynoate Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Isopropanol , Boron trifluoride etherate Solvents: Isopropanol
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Boron trifluoride etherate ; 30 min, 25 °C; 25 °C → 90 °C; 3 h, 90 °C; 3 h, 90 °C; 90 °C → rt
1.2 Solvents: Water ; 30 min, cooled
1.2 Solvents: Water ; 30 min, cooled
Referenz
- Preparation of hydrazide containing nuclear transport modulators and uses thereof, World Intellectual Property Organization, , ,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: p-Toluenesulfonic acid Solvents: Isopropanol
Referenz
- Pyridine-Based Organocatalysts for Regioselective syn-1,2-Silaboration of Terminal Alkynes and AllenesAsian Journal of Organic Chemistry, 2019, 8(7), 1092-1096,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Boron trifluoride etherate ; 3 h, 90 °C
Referenz
- An unexpected Lewis acid catalyzed Diels-Alder cycloaddition of aryl allenes and acrylatesTetrahedron, 2016, 72(26), 3759-3765,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Boron trifluoride etherate Solvents: Isopropanol ; 30 min, 25 °C; 3 h, 25 °C → 90 °C
1.2 Reagents: Water ; 30 min, 90 °C → rt
1.2 Reagents: Water ; 30 min, 90 °C → rt
Referenz
- Preparation of phenyltriazolylpropanoic acid derivatives as nuclear transport modulators, World Intellectual Property Organization, , ,
Herstellungsverfahren 6
Reaktionsbedingungen
Referenz
- Preparation of triazole-based compounds as nuclear export protein inhibitor, China, , ,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Boron trifluoride etherate ; 30 min, 25 °C; 25 °C → 90 °C; 3 h, 90 °C; 90 °C → rt
1.2 Solvents: Water ; 30 min, cooled
1.2 Solvents: Water ; 30 min, cooled
Referenz
- Methods of promoting wound healing using CRM-1 inhibitors, World Intellectual Property Organization, , ,
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Boron trifluoride etherate Solvents: Isopropanol ; 2 h, rt → 90 °C; 90 °C → rt
1.2 Reagents: Water ; cooled
1.2 Reagents: Water ; cooled
Referenz
- Azole derivatives as nuclear transport modulators and their preparation and use in the treatment of diseases, World Intellectual Property Organization, , ,
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Boron trifluoride etherate Solvents: Isopropanol ; 10 min, 25 °C; 25 °C → 90 °C; 2 h, 90 °C; 90 °C → 30 °C
1.2 Reagents: Water ; 0 °C
1.2 Reagents: Water ; 0 °C
Referenz
- Preparation of N'-substituted pentafluorosulfanyltrifluoromethylphenyl-1H-1,2,4-triazolylacroylhydrazides as nuclear transport modulators, World Intellectual Property Organization, , ,
Herstellungsverfahren 10
Reaktionsbedingungen
Referenz
- Hydrazide containing nuclear transport modulators and uses thereof, United States, , ,
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Dichloromethane ; 0 °C; 2 h, 0 °C; 0 °C → 23 °C; 23 °C
1.2 Solvents: Ethyl acetate ; 1 h, 0 °C
1.2 Solvents: Ethyl acetate ; 1 h, 0 °C
Referenz
- One-Pot Synthesis of Chromone Fused-Pyrrolo[2,1-a]isoquinolines and Indolizino[8,7-b]indoles: Iodine Promoted Oxidative [2+2+1] Annulation of O-acetylphenoxyacrylates with Tetrahydroisoquinolines and NoreleagninesJournal of Organic Chemistry, 2021, 86(21), 15733-15742,
propan-2-yl prop-2-ynoate Preparation Products
propan-2-yl prop-2-ynoate Verwandte Literatur
-
Maria Gessica Ciulla,Stefan Zimmermann,Kamal Kumar Org. Biomol. Chem. 2019 17 413
-
Jeremy Robertson,Kiri Stevens Nat. Prod. Rep. 2014 31 1721
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